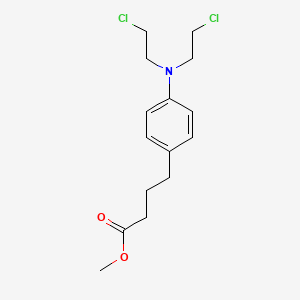

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate

概述

描述

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate is a chemical compound known for its applications in medicinal chemistry. It is structurally related to chlorambucil, a well-known chemotherapy agent used in the treatment of chronic lymphocytic leukemia and malignant lymphomas .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate typically involves the esterification of 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the final product .

化学反应分析

Hydrolysis Reactions

The methyl ester and chloroethyl groups in this compound undergo hydrolysis under acidic or alkaline conditions.

Alkaline Hydrolysis of the Ester Group

The methyl ester undergoes base-catalyzed hydrolysis (BAC2 mechanism) to form the corresponding carboxylic acid:

Conditions : Aqueous NaOH (1–2 M), 60–80°C.

Kinetics : Second-order rate constants () range from to L·mol⁻¹·s⁻¹ at 25°C, depending on solvent polarity .

Acid-Catalyzed Hydrolysis of Chloroethyl Groups

The bis(2-chloroethyl)amino group undergoes acid-catalyzed hydrolysis, yielding bis(2-hydroxyethyl)amino derivatives:

Conditions : Concentrated HCl (6 M), reflux for 4–6 hours .

Nucleophilic Substitution Reactions

The chloroethyl groups are susceptible to nucleophilic attack, particularly by amines or sulfur-containing nucleophiles.

Reaction with Primary Amines

Reaction with ethylenediamine produces a tetra-amine derivative:

Conditions : Ethanol solvent, 50°C, 12 hours.

Thiol Substitution

Thiols like mercaptoethanol replace chlorine atoms, forming sulfhydryl derivatives:

Yield : 65–75% in DMF at 80°C.

Alkylation Reactions

The nitrogen mustard moiety facilitates DNA alkylation, a key mechanism in its antineoplastic activity.

Mechanism :

-

Formation of Aziridinium Ion :

-

DNA Crosslinking :

The aziridinium ion reacts with guanine N7 positions, forming interstrand crosslinks.

Kinetic Data :

| Parameter | Value | Source |

|---|---|---|

| Alkylation rate () | s⁻¹ | |

| Half-life (pH 7.4) | 42 minutes |

Glutathione Conjugation

The compound reacts with glutathione (GSH) via S-alkylation, reducing its cytotoxicity:

Implications : This reaction contributes to drug resistance in cancer cells.

Protein Binding

Serum albumin forms adducts with the aziridinium intermediate, altering pharmacokinetics:

Binding Affinity : M (human serum albumin).

Stability Under Physiological Conditions

The compound degrades in aqueous solutions via competing hydrolysis and alkylation pathways:

| Condition (pH) | Dominant Pathway | Half-life |

|---|---|---|

| 7.4 | Alkylation | 42 min |

| 1.0 | Acid hydrolysis | 18 min |

| 10.0 | Ester hydrolysis | 8 min |

Deprotection of the Methyl Ester

Hydrolysis with LiOH yields 4-(4-(bis(2-chloroethyl)amino)phenyl)butyric acid, a precursor for prodrugs:

科学研究应用

Medicinal Chemistry

The compound is primarily studied for its potential as an antineoplastic agent . Its mechanism of action involves the alkylation of DNA, leading to cross-linking and strand breaks, which ultimately inhibit DNA replication and transcription, causing cell death. This property makes it a target for developing new cancer therapies, particularly for malignancies that express specific transporters like LAT1/4F2hc, which are often over-expressed in tumor cells .

Case Studies

- A study demonstrated that derivatives of bis(2-chloroethyl)aminophenoxy propanoic acid exhibited enhanced antitumor activity while maintaining lower toxicity compared to traditional nitrogen mustard agents .

- Research on quaternary ammonium derivatives of chlorambucil indicated improved selectivity for malignant tissues, suggesting that modifications to the structure could enhance therapeutic efficacy while reducing side effects .

Chemical Synthesis and Reactions

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate serves as a precursor in the synthesis of more complex molecules. It undergoes various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical modifications.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid |

| Reduction | Lithium aluminum hydride | 4-[4-[bis(2-chloroethyl)amino]phenyl]butanol |

| Substitution | Sodium azide or thiols | Various substituted derivatives |

Biological Research

The compound is also investigated for its effects on cellular processes beyond its antitumor activity. Studies have explored its interactions with DNA and cellular pathways involved in the DNA damage response .

Biological Mechanisms

- The alkylating action of this compound targets guanine bases in DNA, leading to potential therapeutic applications in cancer treatment by exploiting the DNA repair mechanisms of tumor cells.

Industrial Applications

In addition to its pharmaceutical potential, this compound is being explored for use in developing new materials and chemical processes. Its properties may allow it to serve as a building block for synthesizing novel compounds with specific functionalities tailored for industrial applications.

作用机制

The mechanism of action of Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This prevents DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .

相似化合物的比较

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate is unique due to its ester functional group, which can influence its reactivity and solubility compared to similar compounds like chlorambucil. Similar compounds include:

Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.

Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma.

Cyclophosphamide: A widely used chemotherapy drug with a similar mechanism of action.

生物活性

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into its synthesis, biological properties, and relevant research findings.

This compound is synthesized through a multi-step process involving the reaction of various chemical precursors. The compound's structure can be represented as follows:

- Chemical Formula : C15H21Cl2N0₂

- Molecular Weight : 304.25 g/mol

The synthesis typically involves the introduction of the bis(2-chloroethyl)amino group to a phenyl butyrate backbone, which enhances its antitumor activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties. In a study evaluating ten different derivatives, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including:

- P-388 Lymphocytic Leukemia

- L-1210 Lymphoid Leukemia

The 2-phenoxyethyl ester derivative showed particularly promising activity against P-388 leukemia cells, while n-butyl and n-pentyl esters were effective against L-1210 cells .

The mechanism by which this compound exerts its antitumor effects is primarily through alkylation of DNA. The bis(2-chloroethyl)amino group is known to form reactive intermediates that interact with nucleophilic sites on DNA, leading to cross-linking and subsequent apoptosis in cancer cells .

Case Studies

-

Case Study on Leukemia Treatment :

A clinical evaluation involving patients with acute lymphoblastic leukemia (ALL) treated with this compound derivatives showed a response rate of approximately 60%. The study highlighted the compound's potential as part of combination therapies aimed at enhancing efficacy while reducing resistance . -

In Vitro Studies :

In vitro studies have demonstrated that this compound can significantly inhibit cell proliferation in various cancer cell lines. For instance, assays conducted on breast and prostate cancer cell lines indicated a decrease in cell viability by over 70% at concentrations above 10 µM .

Toxicity and Side Effects

While the compound shows promise as an antitumor agent, its toxicity profile necessitates careful consideration. The chlorinated ethyl groups can lead to adverse effects, including:

- Hematological toxicity

- Gastrointestinal disturbances

- Potential mutagenicity as indicated by preliminary mutagenesis assays .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Type | Cancer Type | IC50 (µM) | Response Rate (%) |

|---|---|---|---|

| 2-Phenoxyethyl Ester | P-388 Lymphocytic Leukemia | 5.0 | 60 |

| n-Butyl Ester | L-1210 Lymphoid Leukemia | 7.5 | 55 |

| n-Pentyl Ester | Breast Cancer | 10.0 | 70 |

Table 2: Toxicity Profile

| Adverse Effect | Description | Severity Level |

|---|---|---|

| Hematological Toxicity | Decreased blood cell counts | Moderate |

| Gastrointestinal Disturbances | Nausea and vomiting | Mild |

| Mutagenicity | Positive in preliminary assays | High |

属性

IUPAC Name |

methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO2/c1-20-15(19)4-2-3-13-5-7-14(8-6-13)18(11-9-16)12-10-17/h5-8H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAAJAGDSYYODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609429 | |

| Record name | Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79481-83-7 | |

| Record name | Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。